3-(Trichlorosilyl)propyl methacrylate

Self-assembled monolayer SAM density organosilane structure

TPM addresses rapid, catalyst-free covalent anchoring of hydrogels to Si/SiO₂ where methoxysilane analogs delaminate. Its trichlorosilyl group hydrolyzes orders of magnitude faster without exogenous catalysts, forming dense crystalline SAMs. • Hydrogel microstructures: ≥3-week hydration stability, zero protein leaching over 1 week • SAM patterning: 7 μm features at 400/mm² on Si/SiO₂ • Dental composites: ~20 MPa tensile bond strength with superior water resistance Supplied ≥95% purity with BHT stabilizer; cold-chain shipped globally.

Molecular Formula C7H11Cl3O2Si
Molecular Weight 261.6 g/mol
CAS No. 7351-61-3
Cat. No. B1583383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trichlorosilyl)propyl methacrylate
CAS7351-61-3
Molecular FormulaC7H11Cl3O2Si
Molecular Weight261.6 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9)10/h1,3-5H2,2H3
InChIKeyDOGMJCPBZJUYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPM: Chlorosilane-Methacrylate Coupling Agent


3-(Trichlorosilyl)propyl methacrylate (TPM, also referred to as 3-methacryloxypropyltrichlorosilane) is a bifunctional organosilane with molecular formula C₇H₁₁Cl₃O₂Si and molecular weight 261.6 g/mol [1]. It belongs to the class of methacrylate-functional silane coupling agents and carries a trichlorosilyl (–SiCl₃) head group that distinguishes it from the more common trialkoxysilyl congeners [2]. TPM is a technical-grade liquid (typically ≥90% GC purity, density 1.239 g/mL at 20 °C, refractive index n20/D 1.465) supplied with BHT stabilizer . Its dual functional architecture—a polymerizable methacrylate moiety and a highly moisture-sensitive trichlorosilyl anchor—enables covalent bridging between inorganic oxide surfaces and organic polymer matrices in a single molecular layer without the need for exogenous hydrolysis catalysts.

Why TMSPMA Cannot Replace TPM


Although 3-(trimethoxysilyl)propyl methacrylate (TMSPMA, CAS 2530-85-0) and 3-(triethoxysilyl)propyl methacrylate share the same methacrylate terminus as TPM, the identity of the hydrolyzable leaving group on silicon fundamentally governs monolayer formation kinetics, final packing density, and resulting surface energy [1]. Chlorosilanes hydrolyze orders of magnitude faster than methoxy- or ethoxysilanes and do not require exogenous acid or base catalysis [2]. This kinetic divergence translates into structurally distinct self-assembled monolayers (SAMs): trichlorosilyl precursors yield dense, crystalline-like layers, whereas trimethoxy analogs produce ultrathin, loosely packed films with molecules lying nearly parallel to the substrate [1]. The practical consequence is that substituting TMSPMA for TPM in protocols that demand rapid, catalyst-free covalent anchoring of hydrogels to silicon/glass, or in applications where a higher hydrophobicity floor within microwells directs selective cell adhesion, results in delamination, reduced pattern fidelity, and altered wettability. The following quantitative evidence substantiates these non-interchangeable performance boundaries.

Quantitative Evidence: TPM vs. Analogs


SAM Density: Chlorosilane vs. Methoxysilane

Multiple transmission and reflection (MTR) infrared spectroscopy of octadecylsilane SAMs with trichloro, trimethoxy, and triethoxy leaving groups demonstrated that chlorosilanes form much denser, crystalline-like SAMs, whereas methoxysilanes form extremely thin SAMs with molecules lying nearly parallel to the substrate surface [1]. This class-level inference extends directly to TPM (trichlorosilyl) versus TMSPMA (trimethoxysilyl): the faster hydrolysis of the Si–Cl bond drives vertical polymerization and lateral cross-linking, producing a robust, high-grafting-density anchor layer [2]. The structural model—chlorosilane SAMs as 'densely packed umbrellas' versus methoxysilane SAMs as 'creepers'—predicts superior barrier properties and greater resistance to delamination for TPM-based interfacial layers.

Self-assembled monolayer SAM density organosilane structure chlorosilane vs methoxysilane MTR-IR spectroscopy

Wettability on PDMS: TPM vs. TMSPMA

In a direct head-to-head comparison of SAM coating methods on UV/ozone-treated PDMS surfaces, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) produced the smallest water contact angle of 46°, whereas 3-(trichlorosilyl)propyl methacrylate (TPM) consistently yielded a larger contact angle, indicating a more hydrophobic surface [1]. Raman spectroscopy further showed weaker Raman shift intensities for TPM-functionalized surfaces compared to TMSPMA, consistent with differences in monolayer organization and surface coverage [1].

PDMS surface modification contact angle SAM coating TPM vs TMSPMA microfluidic channel functionalization

Covalent Hydrogel Anchoring on Si/SiO₂

In a Langmuir study, silicon/silicon dioxide surfaces treated with TPM to form a self-assembled monolayer bearing pendant acrylate groups enabled photolithographic fabrication of poly(ethylene glycol) diacrylate hydrogel microstructures that withstood continuous hydration for at least 3 weeks without delamination from the substrate [1]. The TPM SAM presence was verified by ellipsometry and time-of-flight secondary ion mass spectrometry (ToF-SIMS) [1]. The covalent anchoring was sufficiently robust that hydrogel patterns as small as 7 μm diameter elements (400 per mm²) remained intact upon swelling in aqueous buffer, and fluorophore-labeled proteins immobilized within the hydrogels showed no detectable leaching over a 1-week observation period [1].

PEG hydrogel micropatterning SAM stability delamination resistance photolithography biosensor substrate

SI-ATRP Graft Density: Chlorosilane Advantage

A study comparing two initiators for surface-initiated atom transfer radical polymerization (SI-ATRP) on cotton fabric found that the trichlorosilyl-functionalized initiator (3-(trichlorosilyl)propyl 2-bromo-2-methylpropanoate) produced higher graft density of poly(methacryloyloxy)ethyl-trimethylammonium chloride (PMETAC) brushes compared to the non-chlorosilane initiator 2-bromoisobutyryl bromide, attributed to additional cross-linked products formed by the chlorosilane moiety on the cotton surface [1]. Although this study used a bromo-initiator rather than methacrylate-terminated TPM, the structure-reactivity principle—that the trichlorosilyl anchor generates siloxane cross-links that amplify grafting density—directly extrapolates to TPM when employed as an anchoring layer for subsequent polymer grafting.

surface-initiated ATRP polymer brush grafting density trichlorosilane initiator cotton fabric modification

Water-Resistant Adhesion to Glass

A study on silane coupling agents for methacrylic resin adhesion to glass plates reported that a mixture of a bisfunctional silane (1,6-bis(trichlorosilyl)hexane) with 3-methacryloxypropyltrichlorosilane (Cl-MPS, i.e., TPM) yielded tensile bond strengths of approximately 20 MPa with excellent water resistance [1]. The authors attributed the enhanced water-resistant adhesion to a higher degree of cross-linking within the siloxane interphase and the formation of an interpenetrating polymer network (IPN) between the siloxane layer and the methacrylic resin matrix [1]. This demonstrates that TPM contributes reactive methacrylate unsaturation to the siloxane network, enabling covalent integration with the overlying organic resin phase.

tensile bond strength silane coupling agent glass adhesion water-resistant bonding dental resin composite

SPME Fiber Reproducibility for Paraben Analysis

In a solid-phase microextraction (SPME) application, TPM was used to covalently attach a poly(ethylene glycol) diacrylate (PEG-DA) thin film coating to silica fibers via UV-induced polymerization [1]. The TPM-anchored PEG-DA fibers exhibited intra-fiber repeatability of RSD 5.4%, inter-fiber reproducibility of RSD 6.9%, a linear working range of 0.50–160 μg/mL, and detection limits of 0.12–0.15 μg/mL (S/N = 3) for four parabens in cosmetic products [1]. The homogeneous yet wrinkled morphology of the PEG-DA film, enabled by TPM covalent anchoring, increased the effective surface area and extraction efficiency [1].

solid-phase microextraction SPME fiber TPM surface modification PEG-diacrylate coating paraben analysis

Key Application Scenarios for TPM


PEG Hydrogel Patterning on Silicon/Glass

TPM forms a dense, crystalline-like SAM on Si/SiO₂ (Evidence Item 1) that covalently anchors PEG diacrylate hydrogels through pendant acrylate copolymerization. The resulting hydrogel microstructures survive ≥3 weeks of continuous hydration without delamination and exhibit zero detectable protein leaching over 1 week (Evidence Item 3). This application is supported by the Langmuir photolithography study that demonstrated reproducible fabrication of 7 μm hydrogel elements at 400 per mm² using TPM SAMs [1].

PDMS Microchannel Hydrophobic Coating

TPM produces a more hydrophobic SAM on PDMS compared to the 46° contact angle achieved by TMSPMA (Evidence Item 2). This higher hydrophobicity is exploited in hydrogel microwell cell patterning, where the TPM-modified floor resists cell adhesion while the surrounding PEG hydrogel walls remain hydrophilic and cell-repellent. The Biomedical Microdevices study demonstrated that murine 3T3 fibroblasts and transformed hepatocytes selectively adhered to TPM monolayer floors but not to PEG hydrogel walls [2].

Water-Resistant Adhesion for Glass-Filled Composites

TPM contributes both a trichlorosilyl anchor for glass surface bonding and a methacrylate group for co-polymerization with the resin matrix. In mixed silane primer formulations, TPM participates in forming an IPN between the siloxane interphase and the methacrylic resin, delivering ~20 MPa tensile bond strength with superior water resistance compared to non-methacrylate chlorosilane systems (Evidence Item 5). This performance profile is directly applicable to dental restorative composites and glass-fiber-reinforced methacrylate laminates [3].

SPME Fiber Manufacturing for Cosmetic Preservative Analysis

TPM serves as the covalent anchoring layer for PEG-diacrylate SPME coatings on fused silica fibers, achieving fiber-to-fiber reproducibility of RSD 6.9%, a linear working range of 0.50–160 μg/mL, and detection limits of 0.12–0.15 μg/mL for methyl-, ethyl-, propyl-, and benzylparaben (Evidence Item 6). The TPM-mediated covalent attachment eliminates coating delamination and ensures batch-to-batch consistency in commercial SPME fiber production for cosmetic quality control laboratories [4].

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